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Abstract
1-Ethynyl-3-phenoxybenzene is a molecule of interest in organic synthesis and materials

science, combining the functionalities of an ethynyl group and a phenoxybenzene moiety. A

thorough understanding of its thermochemical properties, such as enthalpy of formation,

combustion, and sublimation, is critical for process optimization, safety assessment, and

computational modeling. This technical guide outlines a comprehensive approach for the

precise determination of these properties. In the absence of previously published experimental

data for this specific compound, this document serves as a roadmap for researchers, detailing

both the experimental methodologies and high-accuracy computational protocols required for a

complete thermochemical characterization. We will explore the causality behind experimental

choices and provide a framework for validating results through a synergistic application of

calorimetry, vapor pressure measurement, and advanced computational chemistry.

Introduction: The Need for Thermochemical Data
The structural architecture of 1-Ethynyl-3-phenoxybenzene, featuring a rigid ethynyl group

and a flexible phenoxy ether linkage on a central benzene ring, suggests its potential as a

building block for complex polymers and novel pharmaceutical scaffolds. The energetic

properties of such molecules are fundamental to understanding their stability, reactivity, and

potential energy release. The standard enthalpy of formation (ΔfH°), for instance, is a

cornerstone of chemical thermodynamics, providing insight into the energy stored within a

molecule's bonds.
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As of this writing, a survey of the scientific literature reveals a gap in the experimental

thermochemical data for 1-Ethynyl-3-phenoxybenzene. This guide, therefore, is designed to

provide drug development professionals and materials scientists with the necessary theoretical

and practical framework to obtain this crucial information. We will proceed by outlining a two-

pronged approach: first, the direct experimental measurement of key thermochemical

parameters, and second, the use of high-level ab initio computational methods to provide a

theoretical validation and deeper understanding of the molecule's energetic landscape.

Part I: Experimental Determination of
Thermochemical Properties
The foundation of thermochemistry lies in precise and accurate experimental measurements.

The protocols described herein represent a self-validating system for determining the key

energetic properties of 1-Ethynyl-3-phenoxybenzene.

Standard Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is the heat released when one mole of a substance is

completely burned in oxygen under standard conditions (298.15 K and 100 kPa)[1]. This is the

most common experimental route to determining the enthalpy of formation for organic

compounds[2].

Principle: High-precision static bomb combustion calorimetry is the gold standard for this

measurement. A known mass of the substance is combusted in a constant-volume vessel (the

"bomb") filled with excess pure oxygen. The heat evolved from the reaction is absorbed by the

surrounding calorimeter, and the resulting temperature change is meticulously measured.

Experimental Protocol:

Sample Preparation: A sample of 1-Ethynyl-3-phenoxybenzene of the highest possible

purity (ideally >99.9 mol%) is required. Purity is typically verified by Gas Chromatography

(GC) and/or Differential Scanning Calorimetry (DSC)[3]. A precise mass of the liquid sample

is encapsulated in a gelatin capsule or similar container with a known energy of combustion.

Calorimeter Calibration: The energy equivalent of the calorimeter system is determined by

combusting a certified standard reference material, such as benzoic acid, under identical
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conditions. This calibration is crucial for achieving high accuracy.

Combustion: The encapsulated sample is placed in the crucible within the combustion bomb.

The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to ~3

MPa). The combustion is initiated by passing a current through a fuse wire.

Data Acquisition: The temperature of the calorimeter is monitored with high resolution

throughout the experiment until a stable final temperature is reached.

Analysis: The gross heat of combustion is calculated from the observed temperature rise and

the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy

and the combustion of the capsule. The standard enthalpy of combustion is then calculated

from the corrected energy of combustion.

Diagram: Experimental Workflow for Combustion Calorimetry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation & Purity Verification

Bomb Calorimetry

Data Analysis

Purity Analysis (GC/DSC)

Precise Weighing & Encapsulation

Sample Combustion in O2 Bomb

Calorimeter Calibration
(Benzoic Acid Standard)

Measure Temperature Rise (ΔT)

Calculate Gross Heat (q = C_cal * ΔT)

Apply Corrections
(fuse, capsule)

Derive ΔcH°

Click to download full resolution via product page

Caption: Workflow for determining the standard enthalpy of combustion.

Standard Enthalpy of Formation (ΔfH°)
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With a precise value for the standard enthalpy of combustion, the standard enthalpy of

formation of 1-Ethynyl-3-phenoxybenzene in its condensed state (liquid at 298.15 K) can be

derived using Hess's Law[4]. This law states that the total enthalpy change for a reaction is

independent of the pathway taken.

Principle: The formation of the compound from its constituent elements in their standard states

is related to the combustion reaction, for which the products (CO₂(g) and H₂O(l)) have well-

established standard enthalpies of formation.

The combustion reaction for 1-Ethynyl-3-phenoxybenzene (C₁₄H₁₀O) is: C₁₄H₁₀O(l) + 16.5

O₂(g) → 14 CO₂(g) + 5 H₂O(l)

The standard enthalpy of formation is calculated using the following equation: ΔfH°(C₁₄H₁₀O, l)

= [14 × ΔfH°(CO₂, g) + 5 × ΔfH°(H₂O, l)] - ΔcH°(C₁₄H₁₀O, l)

The values for ΔfH°(CO₂, g) and ΔfH°(H₂O, l) are accurately known from CODATA

recommendations.

Enthalpy of Vaporization (ΔvapH°)
To determine the gas-phase enthalpy of formation, which is essential for computational

comparisons and for understanding the intrinsic stability of the molecule, the enthalpy of the

phase change from liquid to gas (enthalpy of vaporization) must be measured.

Principle: The enthalpy of vaporization can be determined by measuring the vapor pressure of

the substance as a function of temperature and applying the Clausius-Clapeyron equation. The

Knudsen effusion technique is a reliable method for substances with low vapor pressures.[5]

Experimental Protocol:

Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is loaded

with the sample. This cell is placed in a high-vacuum system.

Measurement: The cell is heated to a series of precisely controlled temperatures. At each

temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice

is measured using a sensitive microbalance.
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Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the

rate of mass loss.

Data Analysis: A plot of ln(p) versus 1/T yields a straight line, and according to the Clausius-

Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the ideal gas

constant. This allows for the direct calculation of the enthalpy of vaporization.

The gas-phase standard enthalpy of formation is then simply the sum of the liquid-phase

enthalpy of formation and the enthalpy of vaporization: ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°

Part II: Computational Thermochemistry
Computational chemistry provides a powerful, independent method for determining

thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (Gn)

theories, are particularly well-suited for this purpose as they are designed to approximate the

results of very high-level calculations at a more manageable computational cost.[6]

High-Accuracy Composite Methods (e.g., G4 Theory)
Principle: G4 theory and similar methods calculate the total electronic energy of a molecule by

systematically combining results from different levels of theory and basis sets.[6] This approach

includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational

energy (ZPVE) to arrive at a highly accurate total atomization energy (TAE).

Computational Workflow:

Conformational Search: For a flexible molecule like 1-Ethynyl-3-phenoxybenzene, a

thorough conformational search is performed at a lower level of theory (e.g., DFT with a

suitable functional) to identify the lowest energy conformer(s).

Geometry Optimization: The geometry of the most stable conformer is then optimized at a

higher level of theory specified by the G4 protocol.

Vibrational Frequencies: Harmonic vibrational frequency calculations are performed on the

optimized geometry. This confirms that the structure is a true minimum on the potential

energy surface (no imaginary frequencies) and provides the ZPVE.
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Single-Point Energy Calculations: A series of high-level single-point energy calculations are

performed using large basis sets, as prescribed by the G4 methodology.

Energy Correction and Summation: The energies are combined with various empirical and

ab initio corrections to yield a final, highly accurate electronic energy at 0 K.

Diagram: Computational Workflow for G4 Theory
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Caption: Workflow for calculating gas-phase enthalpy of formation via G4 theory.
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Deriving the Theoretical Enthalpy of Formation
The calculated total atomization energy (ΣD₀ at 0 K) is the energy required to break all the

bonds in the molecule to form its constituent atoms in the gas phase. The enthalpy of formation

at 0 K is then calculated by subtracting the ΣD₀ from the sum of the known experimental

enthalpies of formation of the constituent atoms (C, H, and O). This value is then corrected to

298.15 K using the calculated thermal correction to the enthalpy.

Data Summary and Comparative Analysis
To provide context for the yet-to-be-determined properties of 1-Ethynyl-3-phenoxybenzene, it

is instructive to examine the known thermochemical data of its constituent structural fragments:

ethynylbenzene (phenylacetylene) and phenoxybenzene (diphenyl ether).

Property
1-Ethynyl-3-
phenoxybenze
ne (C₁₄H₁₀O)

Ethynylbenzen
e (C₈H₆)[7][8]
[9]

Phenoxybenze
ne (C₁₂H₁₀O)
[10][11]

Units

ΔfH°(liquid,

298.15 K)
To be determined 273.4 ± 1.1[12] -56.5 ± 1.3 kJ/mol

ΔvapH°(298.15

K)
To be determined 46.9 ± 0.4 55.6 ± 0.4 kJ/mol

ΔfH°(gas, 298.15

K)
To be determined 317.60 ± 0.69[7] -1.0 ± 1.4 kJ/mol

ΔcH°(liquid,

298.15 K)
To be determined -4194.0 ± 0.7 -6098.4 ± 1.2 kJ/mol

Note: Data for phenoxybenzene and ethynylbenzene are compiled from the NIST WebBook

and other cited sources. Some values are derived from reported data.

The high positive gas-phase enthalpy of formation for ethynylbenzene reflects the significant

energy stored in the carbon-carbon triple bond[7]. Conversely, phenoxybenzene is relatively

stable. The thermochemical properties of 1-Ethynyl-3-phenoxybenzene will be dictated by the

interplay of these two moieties, influenced by their substitution pattern on the central benzene

ring.
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Conclusion
A complete and reliable thermochemical characterization of 1-Ethynyl-3-phenoxybenzene is

achievable through a synergistic combination of meticulous experimental work and high-

accuracy computational chemistry. The protocols outlined in this guide, from bomb calorimetry

and Knudsen effusion to G4 composite calculations, provide a robust framework for obtaining

the standard enthalpies of combustion, vaporization, and formation. The resulting data will not

only fill a critical gap in the chemical literature but also provide invaluable insights for

researchers in drug development and materials science, enabling more accurate process

modeling, safety analysis, and rational molecular design. The mutual validation of experimental

and theoretical results is paramount and will ensure the highest level of confidence in the final

thermochemical values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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